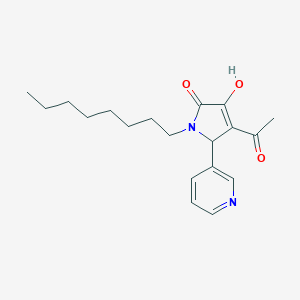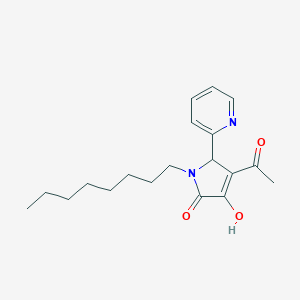
4-(4-chlorobenzoyl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-(2-morpholinoethyl)-1,5-dihydro-2H-pyrrol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-chlorobenzoyl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-(2-morpholinoethyl)-1,5-dihydro-2H-pyrrol-2-one, also known as C16, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrrolone derivatives and has been found to exhibit a range of biological activities. In
Mécanisme D'action
The exact mechanism of action of 4-(4-chlorobenzoyl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-(2-morpholinoethyl)-1,5-dihydro-2H-pyrrol-2-one is not yet fully understood. However, it has been suggested that 4-(4-chlorobenzoyl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-(2-morpholinoethyl)-1,5-dihydro-2H-pyrrol-2-one exerts its biological effects by modulating various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway.
Biochemical and Physiological Effects:
4-(4-chlorobenzoyl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-(2-morpholinoethyl)-1,5-dihydro-2H-pyrrol-2-one has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been shown to induce apoptosis in cancer cells and inhibit tumor growth. Additionally, 4-(4-chlorobenzoyl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-(2-morpholinoethyl)-1,5-dihydro-2H-pyrrol-2-one has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 4-(4-chlorobenzoyl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-(2-morpholinoethyl)-1,5-dihydro-2H-pyrrol-2-one in lab experiments is its ability to exhibit multiple biological activities, making it a versatile compound for studying various diseases. However, one of the limitations of using 4-(4-chlorobenzoyl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-(2-morpholinoethyl)-1,5-dihydro-2H-pyrrol-2-one is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of 4-(4-chlorobenzoyl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-(2-morpholinoethyl)-1,5-dihydro-2H-pyrrol-2-one. One potential area of research is the development of new formulations of 4-(4-chlorobenzoyl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-(2-morpholinoethyl)-1,5-dihydro-2H-pyrrol-2-one that can improve its solubility and bioavailability. Another area of research is the investigation of the potential therapeutic applications of 4-(4-chlorobenzoyl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-(2-morpholinoethyl)-1,5-dihydro-2H-pyrrol-2-one in other diseases, such as diabetes and cardiovascular disease. Additionally, further studies are needed to elucidate the exact mechanism of action of 4-(4-chlorobenzoyl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-(2-morpholinoethyl)-1,5-dihydro-2H-pyrrol-2-one and to identify its molecular targets.
Conclusion:
In conclusion, 4-(4-chlorobenzoyl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-(2-morpholinoethyl)-1,5-dihydro-2H-pyrrol-2-one is a promising compound that exhibits a range of biological activities and has potential therapeutic applications in various diseases. Further research is needed to fully understand its mechanism of action and to develop new formulations that can improve its solubility and bioavailability.
Méthodes De Synthèse
The synthesis of 4-(4-chlorobenzoyl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-(2-morpholinoethyl)-1,5-dihydro-2H-pyrrol-2-one involves the reaction of 4-(4-chlorobenzoyl)-3-hydroxy-2-methyl-5-(4-hydroxy-3-methoxyphenyl)-2,3-dihydro-1H-pyrrol-2-one with morpholine in the presence of acetic acid. The product is then purified using column chromatography to obtain the pure compound.
Applications De Recherche Scientifique
4-(4-chlorobenzoyl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-(2-morpholinoethyl)-1,5-dihydro-2H-pyrrol-2-one has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. Several studies have investigated the potential therapeutic applications of 4-(4-chlorobenzoyl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-(2-morpholinoethyl)-1,5-dihydro-2H-pyrrol-2-one in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
Formule moléculaire |
C24H25ClN2O6 |
|---|---|
Poids moléculaire |
472.9 g/mol |
Nom IUPAC |
(4Z)-4-[(4-chlorophenyl)-hydroxymethylidene]-5-(4-hydroxy-3-methoxyphenyl)-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C24H25ClN2O6/c1-32-19-14-16(4-7-18(19)28)21-20(22(29)15-2-5-17(25)6-3-15)23(30)24(31)27(21)9-8-26-10-12-33-13-11-26/h2-7,14,21,28-29H,8-13H2,1H3/b22-20- |
Clé InChI |
AIKUQEILADDDCE-XDOYNYLZSA-N |
SMILES isomérique |
COC1=C(C=CC(=C1)C2/C(=C(\C3=CC=C(C=C3)Cl)/O)/C(=O)C(=O)N2CCN4CCOCC4)O |
SMILES |
COC1=C(C=CC(=C1)C2C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C(=O)N2CCN4CCOCC4)O |
SMILES canonique |
COC1=C(C=CC(=C1)C2C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C(=O)N2CCN4CCOCC4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



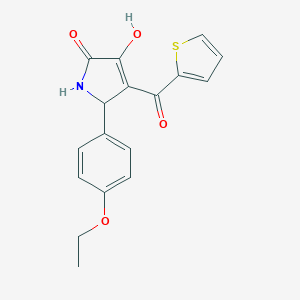

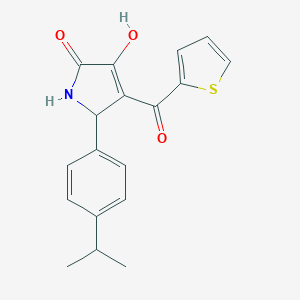
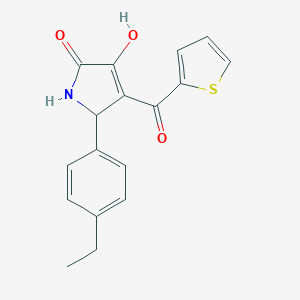

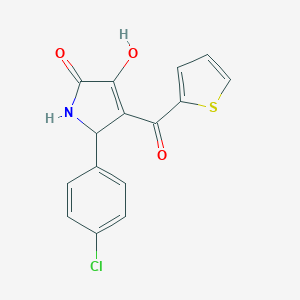

![5-(4-bromophenyl)-3-methyl-4-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B282341.png)
![5-(4-bromophenyl)-3-methyl-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B282342.png)


